molecular formula C22H26FN3O5S B2860068 N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide CAS No. 872862-93-6

N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide

Cat. No. B2860068
CAS RN: 872862-93-6
M. Wt: 463.52
InChI Key: PPAUCDXCSPSKFT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, an oxazinan ring, and an oxalamide group. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s atomic connectivity, stereochemistry, and molecular weight .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the sulfonyl group could potentially undergo nucleophilic substitution reactions, while the oxazinan ring might be susceptible to ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in water, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Synthesis and Structure-Activity Relationships

N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide and similar compounds have been studied extensively for their antiandrogen activity. For example, Tucker et al. (1988) synthesized a series of derivatives and tested them for antiandrogen activity, leading to the discovery of novel, potent antiandrogens (Tucker, Crook, & Chesterson, 1988).

Oxidative Enantioselective α-Fluorination

The compound has been utilized in studies exploring oxidative enantioselective α-fluorination of aliphatic aldehydes, as described by Li et al. (2014). Their research highlights the compound's role in overcoming challenges such as competitive difluorination and nonfluorination, achieving high enantioselectivities (Li, Wu, & Wang, 2014).

Polymer Synthesis

Paventi et al. (1996) conducted spectroscopic and magnetic resonance studies to elucidate the structure of polymers derived from similar compounds. Their research aids in understanding the structural aspects of such polymers, which is crucial for various applications in material science (Paventi, Chan, & Hay, 1996).

Biocompatible Poly(2-oxazoline)s

The compound's derivatives have also been explored in the design of biocompatible polymers. Hayashi and Takasu (2015) synthesized N-Methyl bis[(nonafluorobutane)sulfonyl]imide to serve as an initiator for polymerization, demonstrating the potential of these compounds in biocompatible material applications (Hayashi & Takasu, 2015).

Effect of Fluorination on Molecular Stability

Raabe, Gais, and Fleischhauer (1996) studied the effect of fluorination on the structure and configurational stability of α-sulfonyl carbanions, including derivatives of N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide. This research provides insight into the molecular stability and reactivity of such compounds (Raabe, Gais, & Fleischhauer, 1996).

Insecticidal Activity

The compound's derivatives have been evaluated for their insecticidal activity. Tohnishi et al. (2005) discovered Flubendiamide, a novel insecticide with a unique chemical structure including elements similar to N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide, showcasing its potential in pest management (Tohnishi et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs work by binding to a specific protein and modulating its activity . Without more information, it’s difficult to predict the exact mechanism of action of this compound.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. These properties are typically determined through a combination of laboratory testing and computational modeling .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the development of new drugs or materials .

properties

IUPAC Name

N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O5S/c23-18-9-11-19(12-10-18)32(29,30)26-14-5-15-31-20(26)16-25-22(28)21(27)24-13-4-8-17-6-2-1-3-7-17/h1-3,6-7,9-12,20H,4-5,8,13-16H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAUCDXCSPSKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide

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